N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-13-5-7-17(26-3)18(11-13)28(23,24)19-15-12-14(6-8-16(15)25-2)20-9-4-10-27(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTFRPMYSXENCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the appropriate benzene derivative, which is then subjected to sulfonation to introduce the sulfonamide group. The isothiazolidine-1,1-dioxide moiety can be introduced through a cyclization reaction involving a suitable sulfur-containing precursor. The methoxy and methyl groups are usually introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the sulfonamide group to other functional groups.
Substitution: The methoxy and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The isothiazolidine-1,1-dioxide moiety may also interact with biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups, which significantly influence biological activity and physicochemical properties. Key comparisons include:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations:
Substituent Impact on Bioactivity :
- The chloro group in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide correlates with anti-malarial and anti-convulsant activities , whereas the 1,1-dioxidoisothiazolidine group in the target compound may confer distinct electronic properties (e.g., enhanced solubility or metabolic stability) due to its polar dioxido moiety.
- Ethylsulfonyl and oxazole substituents (e.g., Example 132 in ) are associated with anticancer activity, suggesting that bulky electron-withdrawing groups may improve target engagement in oncology-related pathways.
However, analogous methods include:
- Formylation : Ethylsulfonyl-substituted intermediates (e.g., Example 132) are synthesized via formylation using 1,1'-carbonyldiimidazole (CDI) with 84% yield .
- Heterocyclic Ring Formation : Oxadiazole and oxazole derivatives () are prepared via cyclization reactions under reflux conditions, suggesting similar strategies could apply to the target compound’s isothiazolidine ring.
The 1,1-dioxidoisothiazolidine group introduces polarity, which could improve aqueous solubility relative to ethylsulfonyl or oxazole-containing derivatives .
Biological Activity
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an isothiazolidinyl moiety, methoxy groups, and a sulfonamide functional group. Its molecular formula is , with a molecular weight of 424.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.5 g/mol |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Notably, it has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. This inhibition suggests potential applications in cancer therapy, as CDK2 is often overexpressed in tumors.
Key Mechanisms:
- Inhibition of CDK2 : Disruption of cell cycle progression.
- Antimicrobial Activity : Exhibits activity against certain bacterial strains.
- Potential Antitumor Effects : Demonstrated efficacy in various cancer cell lines.
Biological Activity Studies
Research has demonstrated that this compound exhibits significant biological activity. Below are summarized findings from various studies:
Antitumor Activity
A study investigated the compound's effects on three human lung cancer cell lines: A549, HCC827, and NCI-H358. The results indicated that the compound inhibited cell proliferation significantly across all tested lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
These values were derived from both two-dimensional (2D) and three-dimensional (3D) culture assays, highlighting the compound's effectiveness in different growth environments .
Antibacterial Activity
The compound was also tested for antibacterial properties against E. coli and S. aureus. It showed moderate antibacterial activity, indicating its potential as an antimicrobial agent.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Lung Cancer : In vitro studies demonstrated that treatment with the compound led to reduced viability in lung cancer cell lines, suggesting its potential role as a chemotherapeutic agent.
- Combination Therapy : Research indicated that combining this compound with standard chemotherapeutics like doxorubicin could enhance antitumor efficacy while potentially reducing side effects associated with higher doses of conventional drugs.
Q & A
Q. What multi-step synthetic routes are employed for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, and how are reaction conditions optimized?
The synthesis involves sequential functionalization of the isothiazolidine and sulfonamide moieties. A typical route includes:
Formation of the isothiazolidine-dioxide ring : Cyclization of a thiol intermediate with oxidizing agents under controlled pH (e.g., H₂O₂ in acetic acid) .
Sulfonamide coupling : Reacting the isothiazolidine intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C, using a base (e.g., NaHCO₃) to neutralize HCl byproducts .
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C for sulfonylation | Prevents decomposition |
| Solvent | DMF or THF | Enhances solubility |
| Reaction Time | 4–6 hours | Minimizes side reactions |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and isothiazolidine ring vibrations (~1150 cm⁻¹) .
- Crystallography :
Advanced Research Questions
Q. How do structural features influence biological activity, and what computational methods validate these interactions?
The isothiazolidine-dioxide moiety enhances electrophilicity, enabling covalent binding to cysteine residues in target enzymes (e.g., kinases). The 5-methyl group on the benzenesulfonamide increases lipophilicity, improving membrane permeability .
Q. Computational Validation :
- Docking Studies (AutoDock Vina) : Predict binding affinity to cyclin-dependent kinase 2 (CDK2) via hydrogen bonds with sulfonamide NH and π-π stacking of methoxy-phenyl groups .
- MD Simulations (GROMACS) : Assess stability of the protein-ligand complex over 100 ns, highlighting critical residues (e.g., Lys33, Glu51) for sustained interactions .
Q. What strategies resolve contradictions between experimental and computational data?
- Case Example : Discrepancies in binding free energy (ΔG) calculations vs. in vitro IC₅₀ values may arise from solvent effects or protonation states.
- Mitigation : Recalculate ΔG using explicit solvent models (e.g., MM/PBSA) and validate via isothermal titration calorimetry (ITC) .
- Crystallographic Refinement : Use SHELX’s TWIN/BASF commands to correct for crystal twinning, ensuring accurate electron density maps for the sulfonamide group .
Biological Applications
Q. What in vitro assays evaluate the compound’s therapeutic potential, and how are results analyzed?
-
Kinase Inhibition Assays : Measure IC₅₀ against CDK2 using ATP-Glo™ luminescence. Typical IC₅₀: 0.8–1.2 µM .
-
Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7) reveal EC₅₀ values <10 µM, with selectivity indices >5 compared to normal fibroblasts .
-
Data Analysis :
Assay Type Data Interpretation Statistical Method Dose-Response Hill slope analysis Nonlinear regression (GraphPad) Selectivity Index Ratio of EC₅₀ (normal/malignant) Student’s t-test
Stability and Reactivity
Q. How is the compound’s stability under varying pH and temperature conditions assessed?
- Forced Degradation Studies :
- Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor via HPLC-MS for hydrolysis of the sulfonamide bond .
- Oxidative stress : Treat with 3% H₂O₂; assess isothiazolidine ring oxidation by tracking new LC-MS peaks (m/z +16) .
Q. Stability Profile :
| Condition | Degradation Products | Mitigation Strategy |
|---|---|---|
| pH <3 | Benzenesulfonic acid | Buffer to pH 6–8 |
| Light exposure | Radical-mediated dimerization | Store in amber vials at –20°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
